5-Ethynyl-1H-tetrazole
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Overview
Description
5-Ethynyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The ethynyl group attached at the 5-position of the tetrazole ring imparts unique chemical properties to this compound. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-tetrazole typically involves the cycloaddition reaction of organic nitriles with sodium azide. One common method is the treatment of nitriles with sodium azide in the presence of a catalyst such as zinc salts or iodine. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This involves the reaction of polymer-supported triorganotin azide with organic nitriles in a packed bed reactor. This method is efficient, fast, and ensures low concentrations of tin residues in the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
5-Ethynyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1H-tetrazole and its derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance, tetrazole-containing drugs can inhibit enzymes like cytochrome P450, affecting metabolic pathways. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biological molecules, enhancing their pharmacological effects .
Comparison with Similar Compounds
- 5-Phenyltetrazole
- 5-Methyltetrazole
- 5-Aminotetrazole
Comparison: 5-Ethynyl-1H-tetrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and stability compared to other 5-substituted tetrazoles. For example, 5-Phenyltetrazole has a phenyl group, making it more hydrophobic and less reactive in certain conditions. The ethynyl group in this compound allows for additional functionalization and diverse chemical transformations .
Properties
IUPAC Name |
5-ethynyl-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWVWLGMJTSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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